molecular formula C23H20N2O3 B506860 3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B506860
M. Wt: 372.4 g/mol
InChI Key: PKVCMYPBKGTNBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-607654 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .

Chemical Reactions Analysis

WAY-607654 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-607654 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-607654 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

WAY-607654 is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

  • WAY-204688
  • WAY-100135
  • WAY-267464 dihydrochloride
  • WAY-200070
  • WAY-647802

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C23H20N2O3/c26-21(18-9-6-13-24-16-18)15-23(28)19-10-4-5-11-20(19)25(22(23)27)14-12-17-7-2-1-3-8-17/h1-11,13,16,28H,12,14-15H2

InChI Key

PKVCMYPBKGTNBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O

Origin of Product

United States

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